molecular formula C4H9ClFN B1412416 1-(Fluoromethyl)cyclopropanamine hydrochloride CAS No. 1445951-06-3

1-(Fluoromethyl)cyclopropanamine hydrochloride

Cat. No.: B1412416
CAS No.: 1445951-06-3
M. Wt: 125.57 g/mol
InChI Key: PMRVWCCUZFVRFL-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)cyclopropanamine hydrochloride is an organic compound with the molecular formula C4H9ClFN. It is a white to off-white solid and is known for its significant role as an intermediate in organic synthesis . The compound is characterized by the presence of a fluoromethyl group attached to a cyclopropane ring, which is further bonded to an amine group, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(Fluoromethyl)cyclopropanamine hydrochloride involves several steps. One common method includes the reaction of cyclopropanamine with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Fluoromethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Fluoromethyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Fluoromethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Fluoromethyl)cyclopropanamine hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(fluoromethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRVWCCUZFVRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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